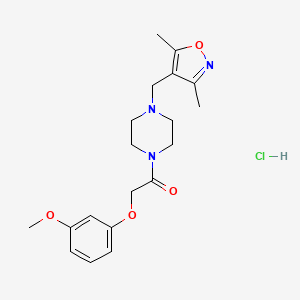
3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a novel organic compound characterized by its intricate molecular structure, combining a methylsulfonyl group, a phenyl ring, a pyridin-3-yl group, and a tetrahydro-2H-pyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:
Step 1: Preparation of the 4-(Methylsulfonyl)phenyl Intermediate
Begin with the sulfonation of 4-methylphenol, followed by oxidation to introduce the methylsulfonyl group.
Step 2: Pyridin-3-yl Intermediate Formation
Synthesized via a series of reactions starting from pyridine derivatives, involving protection, substitution, and reduction steps.
Step 3: Tetrahydro-2H-pyran-4-ylmethyl Intermediate
Constructed through ring-opening and cyclization reactions of suitable starting materials.
Step 4: Final Assembly
The key intermediates are coupled using amide bond formation reactions, employing coupling reagents like EDCI or DCC, under controlled conditions.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, purification steps, and solvent recycling to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: : Reduction can be targeted at the nitro groups or the pyridine ring, using reagents like LiAlH₄.
Substitution: : The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitutions, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Halogenated reagents, bases like KOH or NaOH.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated or alkylated phenyl/pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : Utilized in the design of organocatalysts due to its unique functional groups.
Material Science: : Incorporated into polymers for enhancing thermal stability and mechanical properties.
Biology
Enzyme Inhibition: : Studied as potential inhibitors for specific enzymes involved in metabolic pathways.
Biomolecular Interactions: : Utilized in probing interactions with proteins and nucleic acids.
Medicine
Drug Development: : Explored for its potential as a pharmacophore in developing new therapeutic agents, particularly in targeting diseases related to oxidative stress and inflammation.
Industry
Chemical Sensors: : Utilized in the development of sensors for detecting specific analytes based on its reactive sites.
Agriculture: : Investigated for use as a biocide or plant growth regulator.
Mecanismo De Acción
Molecular Targets and Pathways
Enzyme Interaction: : The compound's functional groups allow it to bind with high affinity to active sites of enzymes, potentially inhibiting their activity.
Pathways Involved: : Often involved in pathways related to oxidative stress, inflammation, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)methylpropanamide
3-(4-Methylsulfonylphenyl)-N-(pyridin-3-yl)propanamide
Uniqueness
Structural Complexity: : The inclusion of the tetrahydro-2H-pyran moiety enhances the compound's structural complexity and potentially its binding affinity and specificity in biochemical interactions.
Functional Groups: : The combination of sulfonyl, phenyl, pyridin-3-yl, and tetrahydro-2H-pyran moieties is unique, providing a diverse set of reactive sites for various chemical reactions and biological interactions.
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(25,26)19-7-4-16(5-8-19)6-9-20(24)23-21(17-10-13-27-14-11-17)18-3-2-12-22-15-18/h2-5,7-8,12,15,17,21H,6,9-11,13-14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMSCYMSODKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)

![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)

![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)

![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)

![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
